molecular formula C11H10BrFO B589976 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone CAS No. 1359829-52-9

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone

Cat. No. B589976
CAS RN: 1359829-52-9
M. Wt: 257.102
InChI Key: CKIYRUYTSJOCDL-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . This compound is used as a reagent in the synthesis of potent anti-oxidant agents .


Synthesis Analysis

The synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through an ester exchange reaction between styrene and 2-Bromo-2-(2-fluorophenyl)acetic ester . Another method involves adding 2-fluorophenylacetic acid ethyl ester to a three-necked flask, dissolving it in DMF, adding pyridine, and slowly dripping in ring third formyl chloride at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone consists of a cyclopropyl group attached to a bromo-fluorophenyl ethanone group . The compound has a density of 1.574±0.06 g/cm3 (Predicted) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent anti-oxidant agents .


Physical And Chemical Properties Analysis

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone has a predicted density of 1.574±0.06 g/cm3 . The boiling point is predicted to be 293.0±25.0 °C , and the flash point is 131.009°C . The compound has a vapor pressure of 0.002mmHg at 25°C , and a refractive index of 1.592 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Studies focusing on synthetic methodologies and chemical properties of brominated and fluorinated compounds provide valuable insights into the reactivity, stability, and potential applications of these compounds in various fields. For instance, research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, emphasizes the importance of developing practical, large-scale synthesis methods for brominated and fluorinated compounds (Qiu et al., 2009). This highlights the ongoing need for efficient synthesis routes that could be applicable to compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Environmental Impact and Flame Retardants

Research on the environmental impact and occurrence of novel brominated flame retardants in various matrices underscores the environmental relevance of brominated compounds. Studies by Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants, suggesting the environmental persistence and potential health impacts of such compounds (Zuiderveen et al., 2020). This context is important for understanding the broader environmental considerations associated with the use and disposal of brominated chemicals, including 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes highlights the potential of brominated and fluorinated compounds in analytical applications. Research by Roy (2021) on DFP-based chemosensors for metal ions and other analytes showcases the utility of structurally complex molecules in sensing applications (Roy, 2021). These findings suggest that compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone could find applications in the development of novel chemosensors or analytical reagents.

Safety and Hazards

Safety information for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone indicates that it should be stored in an inert atmosphere at 2-8°C . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of contact with skin, it should be washed off with plenty of water .

properties

IUPAC Name

2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIYRUYTSJOCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone

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